N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide
Description
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a chloro substituent, a hydroxy group, and an iodobenzamide moiety
Properties
IUPAC Name |
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClIN2O2S/c1-18(2,3)10-8-12(19)15(23)14(9-10)21-17(25)22-16(24)11-6-4-5-7-13(11)20/h4-9,23H,1-3H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFZIXPBIIEVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=S)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClIN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 5-tert-butyl-3-chloro-2-hydroxyaniline: This intermediate can be synthesized by chlorination of 5-tert-butyl-2-hydroxyaniline.
Formation of the carbamothioyl intermediate: The 5-tert-butyl-3-chloro-2-hydroxyaniline is then reacted with thiophosgene to form the corresponding isothiocyanate.
Coupling with 2-iodobenzamide: The isothiocyanate intermediate is then coupled with 2-iodobenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodo substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro and iodo substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of the deiodinated product.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide
- N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-4-fluorobenzamide
Uniqueness
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of the iodo substituent, which can significantly influence its reactivity and interaction with biological targets. The iodo group can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
